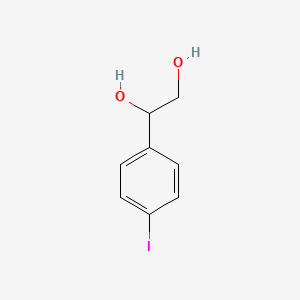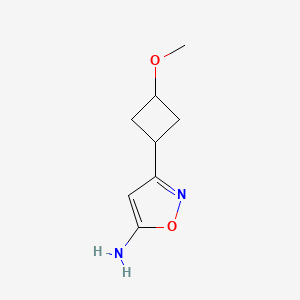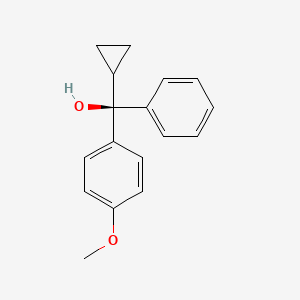
3-Chloro-2,4-diaminopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2,4-diaminopyridine is a chemical compound with the molecular formula C5H6ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by the presence of a chlorine atom and two amino groups attached to the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-2,4-diaminopyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-chloro-3-nitropyridine. The nitro group is reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity of the final product. Catalytic hydrogenation is a preferred method due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2,4-diaminopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as sulfuryl chloride can be used.
Reduction: Reducing agents like hydrogen with palladium on carbon, Raney nickel, or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,4-diaminopyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-2,4-diaminopyridine involves its interaction with specific molecular targets. For instance, it can act as a voltage-gated potassium channel blocker, prolonging the action potential and increasing presynaptic calcium concentrations. This mechanism is particularly relevant in the treatment of neurological disorders such as Lambert-Eaton myasthenic syndrome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3,4-diaminopyridine
- 2,3-Diaminopyridine
- 3,4-Diaminopyridine
Uniqueness
3-Chloro-2,4-diaminopyridine is unique due to the specific positioning of the chlorine atom and amino groups on the pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
1232431-15-0 |
|---|---|
Molekularformel |
C5H6ClN3 |
Molekulargewicht |
143.57 g/mol |
IUPAC-Name |
3-chloropyridine-2,4-diamine |
InChI |
InChI=1S/C5H6ClN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) |
InChI-Schlüssel |
LMXQZFLWOADSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1N)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)

![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)






![1-[(2-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13894038.png)


![cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B13894057.png)

